EPAC1 Inhibitory Potency: 3.6‑Fold Improvement Over HTS Hit ESI‑09 (Compound 1)
Compound 32 (NY0561) inhibited EPAC1‑mediated Rap1b‑bGDP exchange with an IC₅₀ of 3.0 ± 0.3 μM, representing a 3.6‑fold improvement over the original HTS hit compound 1 (ESI‑09, IC₅₀ = 10.8 ± 1.6 μM) in the same assay [1]. This places compound 32 among the more potent EPAC1 antagonists in the series, comparable to compound 33 (2.7 μM) but with a distinct chemical scaffold that provides a different selectivity window [1].
| Evidence Dimension | EPAC1 Rap1b-bGDP exchange inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 3.0 ± 0.3 μM (Compound 32 / NY0561) |
| Comparator Or Baseline | 10.8 ± 1.6 μM (Compound 1 / ESI-09) |
| Quantified Difference | 3.6-fold improvement in potency |
| Conditions | In vitro Rap1b-bGDP exchange assay; values are mean ± SD of at least three independent experiments; compound series II (benzo[d]isoxazole scaffold) as described in Table 2 of Na Ye et al. 2017 [1] |
Why This Matters
For procurement decisions, this 3.6‑fold potency gain directly translates to requiring less compound to achieve effective EPAC1 inhibition in cellular assays, reducing cost per experiment and minimizing solvent-related artifacts.
- [1] Na Ye et al. Identification of novel 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide analogues as potent EPAC antagonists. Eur. J. Med. Chem. 2017, 134, 62–71. Table 2. View Source
